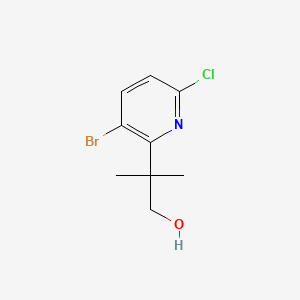
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes bromine, chlorine, and pyridine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the use of pyridine derivatives and halogenation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficiency and consistency. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one: This compound has similar halogenation but includes a trifluoromethyl group.
(3-Bromo-6-chloropyridin-2-yl)methanol: This compound is structurally similar but lacks the methylpropan-1-ol group.
Uniqueness
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of bromine, chlorine, and pyridine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
2-(3-bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c1-9(2,5-13)8-6(10)3-4-7(11)12-8/h3-4,13H,5H2,1-2H3 |
InChI-Schlüssel |
DMHUCLZZXFIWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=C(C=CC(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)




![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
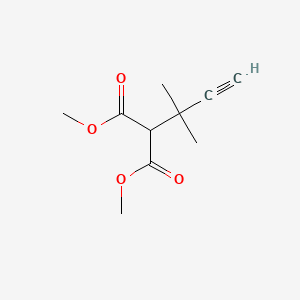
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
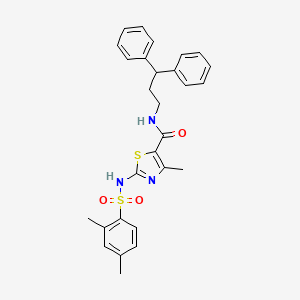
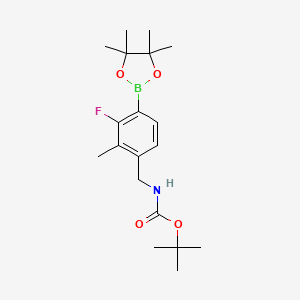
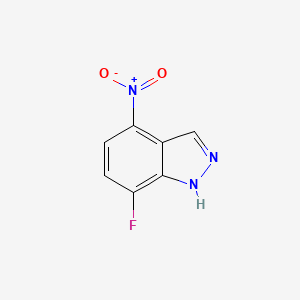
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
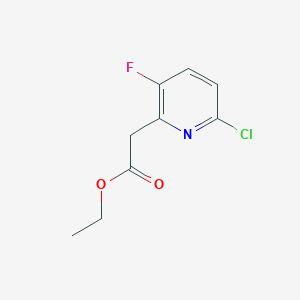
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
